molecular formula C14H14N2O2 B6368138 6-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% CAS No. 1111114-98-7

6-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%

Cat. No. B6368138
M. Wt: 242.27 g/mol
InChI Key: WPLWHQLYDZCSMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine (6-ECP) is a heterocyclic compound that has been studied extensively due to its potential applications in scientific research. 6-ECP is a colorless, crystalline solid that is soluble in water and organic solvents. It is a versatile compound that can be used in a variety of ways, and its properties make it an ideal choice for a wide range of applications.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '6-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%' involves the reaction of 2-hydroxypyridine with 3-(N-ethylaminocarbonyl)benzaldehyde in the presence of a base, followed by reduction of the resulting Schiff base with sodium borohydride.

Starting Materials
2-hydroxypyridine, 3-(N-ethylaminocarbonyl)benzaldehyde, Base (e.g. sodium hydroxide)

Reaction
Step 1: Dissolve 2-hydroxypyridine and 3-(N-ethylaminocarbonyl)benzaldehyde in a suitable solvent (e.g. ethanol)., Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours., Step 3: Purify the resulting Schiff base by column chromatography., Step 4: Dissolve the Schiff base in a suitable solvent (e.g. methanol)., Step 5: Add sodium borohydride to the reaction mixture and stir at room temperature for several hours., Step 6: Purify the resulting product by column chromatography to obtain '6-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%'.

Mechanism Of Action

The exact mechanism of action of 6-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of nucleic acids, proteins, and other macromolecules. It is also believed to act as an inhibitor of protein kinases, which are involved in the regulation of gene expression.

Biochemical And Physiological Effects

6-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of nucleic acids and proteins. It has also been shown to inhibit the activity of protein kinases, which are involved in the regulation of gene expression. In addition, 6-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% has been shown to have anti-inflammatory and antifungal activity.

Advantages And Limitations For Lab Experiments

6-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% has a number of advantages and limitations for use in lab experiments. One of the advantages of using 6-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% is that it is a relatively stable compound, which makes it easy to store and use in experiments. Additionally, it is a colorless, crystalline solid, which makes it easier to measure accurately. However, 6-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% is also a relatively expensive compound, which can limit its use in experiments.

Future Directions

The potential applications of 6-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% are numerous and varied. In the future, 6-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% could be used in the synthesis of a variety of heterocyclic compounds, such as pyrrolizidines and pyrrolizidines derivatives. It could also be used in the synthesis of a variety of other compounds, such as amino acids and amines. Additionally, 6-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% could be used in the synthesis of pharmaceuticals, including anticonvulsants, anti-inflammatory agents, and antifungal agents. Finally, 6-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% could be used to investigate the mechanism of action of enzymes involved in the synthesis of nucleic acids, proteins, and other macromolecules, as well as the regulation of gene expression.

Scientific Research Applications

6-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of heterocyclic compounds, such as pyrrolizidines and pyrrolizidines derivatives. It has also been used in the synthesis of a variety of other compounds, such as amino acids and amines. 6-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% has also been used in the synthesis of pharmaceuticals, including anticonvulsants, anti-inflammatory agents, and antifungal agents.

properties

IUPAC Name

N-ethyl-3-(6-oxo-1H-pyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-2-15-14(18)11-6-3-5-10(9-11)12-7-4-8-13(17)16-12/h3-9H,2H2,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLWHQLYDZCSMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CC=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683067
Record name N-Ethyl-3-(6-oxo-1,6-dihydropyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine

CAS RN

1111114-98-7
Record name N-Ethyl-3-(6-oxo-1,6-dihydropyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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